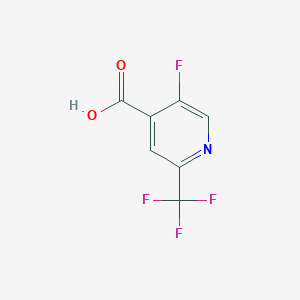
2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a cyclopropylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid typically involves multi-step reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反应分析
Types of Reactions: 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the cyclopropylacetic acid moiety allows for potential cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
Chemistry: In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
4-bromo-1H-pyrazole: A simpler analog that lacks the cyclopropylacetic acid moiety.
2-(4-chloro-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: A similar compound with a chlorine atom instead of bromine.
2-(4-methyl-1H-pyrazol-1-yl)-2-cyclopropylacetic acid: A derivative with a methyl group instead of bromine.
Uniqueness: 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopropylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
1484807-82-0 |
|---|---|
分子式 |
C8H9BrN2O2 |
分子量 |
245.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



